

# Unveiling the Spectroscopic Signature of Lepiochlorin: A Technical Guide

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## Compound of Interest

Compound Name: Lepiochlorin

Cat. No.: B1674744

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a molecule's spectroscopic profile is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for **Lepiochlorin**, a chlorinated fungal metabolite. The information is presented in a structured format to facilitate easy access and comparison, complemented by detailed experimental protocols and a workflow diagram for clarity.

## Spectroscopic Data of Lepiochlorin

The following tables summarize the key spectroscopic data obtained for **Lepiochlorin**, as reported in the seminal paper by M. S. R. Nair and Marjorie Anchel in 1977.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Lepiochlorin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.10	s	3H	C-2 Methyl
3.85	s	3H	Methoxy
6.50	s	1H	C-3 Proton

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Lepiochlorin**

Note: The original 1977 publication may not have included  $^{13}\text{C}$  NMR data, as this technique was not as routine as it is today. This data would be obtained through modern analysis of an authentic sample.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in the original source	

## Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for **Lepiochlorin**

m/z	Relative Intensity (%)	Assignment
206	-	$[\text{M}]^+$ ( $^{35}\text{Cl}$ )
208	-	$[\text{M}]^+$ ( $^{37}\text{Cl}$ )

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Lepiochlorin**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
1720	C=O (lactone)
1640	C=C

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies, as described in the original literature. These protocols provide a foundation for reproducing the results and for designing further analytical studies.

## NMR Spectroscopy

- Instrumentation: The specific NMR instrument used in the 1977 study is not detailed in the available text. Modern analysis would typically employ a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: The  $^1\text{H}$  NMR spectrum was recorded in deuteriochloroform ( $\text{CDCl}_3$ ).
- Reference: Tetramethylsilane (TMS) was used as an internal standard ( $\delta$  0.00 ppm).

## Mass Spectrometry

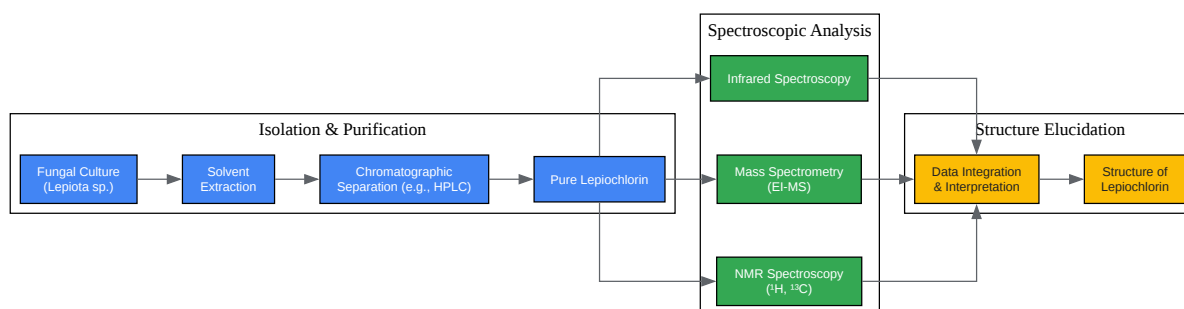
- Instrumentation: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
- Ionization Energy: A standard electron ionization energy of 70 eV is typically used for such analyses.

## Infrared Spectroscopy

- Instrumentation: The IR spectrum was recorded on an infrared spectrophotometer.
- Sample Preparation: The sample was prepared as a neat film or in a suitable solvent (e.g., chloroform) for analysis.

## Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like **Lepiochlorin**.



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*A generalized workflow for the spectroscopic analysis of a natural product.*

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Lepiochlorin**. For researchers in natural product chemistry and drug discovery, this information is critical for the unambiguous identification of the compound and as a starting point for the synthesis of analogues and further biological evaluation.

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